Methanesulfonic acid--2-methyl-2-propylpropane-1,3-diol (2/1)
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Overview
Description
Methanesulfonic acid–2-methyl-2-propylpropane-1,3-diol (2/1) is a compound formed by the combination of methanesulfonic acid and 2-methyl-2-propylpropane-1,3-diol. Methanesulfonic acid is an organosulfuric acid with the molecular formula CH3SO3H, known for its strong acidity and high solubility in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-2-propylpropane-1,3-diol can be synthesized through two primary methods:
Aldol Addition Followed by Hydrogenation: This salt-free procedure involves the aldol addition of formaldehyde to an appropriate precursor, followed by hydrogenation to yield the diol.
Hydroxymethylation and Cannizzaro-Type Disproportionation: This classical method involves the hydroxymethylation of a precursor with formaldehyde, followed by a Cannizzaro-type disproportionation reaction.
Methanesulfonic acid is produced industrially through the direct reaction of methane and oleum at around 50°C and 100 bar in the presence of a potassium persulfate initiator .
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid–2-methyl-2-propylpropane-1,3-diol (2/1) can undergo various chemical reactions, including:
Oxidation: Methanesulfonic acid can be oxidized to form sulfonates.
Reduction: The diol component can be reduced to form alcohols.
Substitution: Both components can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products
Oxidation: Sulfonates and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methanesulfonic acid–2-methyl-2-propylpropane-1,3-diol (2/1) has several scientific research applications:
Mechanism of Action
The mechanism of action of methanesulfonic acid–2-methyl-2-propylpropane-1,3-diol (2/1) involves:
Methanesulfonic Acid: Acts as a strong acid, facilitating protonation and subsequent reactions in various chemical processes.
2-Methyl-2-propylpropane-1,3-diol: Exerts its effects through interaction with GABA receptors in the central nervous system, leading to sedative and muscle relaxant effects.
Comparison with Similar Compounds
Similar Compounds
Carisoprodol: A muscle relaxant with similar sedative effects.
Lorbamate: An anticonvulsant with similar pharmacological properties.
Meprobamate: A tranquilizer with similar sedative effects.
Uniqueness
Methanesulfonic acid–2-methyl-2-propylpropane-1,3-diol (2/1) is unique due to its combination of a strong acid and a sedative diol, providing a versatile compound with applications in both chemical synthesis and pharmacology.
Properties
CAS No. |
62161-68-6 |
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Molecular Formula |
C9H24O8S2 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
methanesulfonic acid;2-methyl-2-propylpropane-1,3-diol |
InChI |
InChI=1S/C7H16O2.2CH4O3S/c1-3-4-7(2,5-8)6-9;2*1-5(2,3)4/h8-9H,3-6H2,1-2H3;2*1H3,(H,2,3,4) |
InChI Key |
CDCIFULBRGXGGE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(CO)CO.CS(=O)(=O)O.CS(=O)(=O)O |
Origin of Product |
United States |
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